Part 1: Molecular Identity & Physicochemical Profile
Part 1: Molecular Identity & Physicochemical Profile
Technical Whitepaper: 4-Ethylsulfanylpyridine – Physicochemical Profile and Synthetic Utility
Executive Summary 4-Ethylsulfanylpyridine (CAS: 13669-34-6), also known as 4-(ethylthio)pyridine, represents a critical thioether-functionalized heterocyclic building block in medicinal chemistry and ligand design.[1] Distinguished by the interplay between its soft sulfur nucleophile and the hard nitrogen base, this molecule serves as a versatile scaffold for developing sulfoxide/sulfone bioisosteres and metal-organic frameworks. This guide provides a comprehensive technical analysis of its properties, validated synthetic protocols, and reactivity profiles for research and development applications.[2]
[3]
The physicochemical behavior of 4-ethylsulfanylpyridine is governed by the electron-donating ethylthio group at the para position, which modulates the basicity of the pyridine nitrogen via mesomeric (+M) and inductive effects.
Table 1: Core Technical Specifications
| Property | Value / Description | Note |
| IUPAC Name | 4-(Ethylsulfanyl)pyridine | |
| CAS Number | 13669-34-6 | Verified Anchor Identifier |
| Molecular Formula | C | |
| Molecular Weight | 139.22 g/mol | |
| Physical State | Liquid | Colorless to pale yellow oil |
| Boiling Point | ~205–210 °C (est.)[3] | Extrapolated from 4-MeS-Py (196 °C) |
| Density | ~1.04 g/mL (est.) | Higher density than alkylpyridines due to sulfur |
| pKa (Conjugate Acid) | ~6.0 | Slightly more basic than pyridine (5.[3]2) due to +I/+M of -SEt |
| LogP | 2.1 | Moderate lipophilicity |
| Solubility | DCM, MeOH, DMSO, EtOAc | Limited water solubility |
Scientific Insight: The pKa of 4-ethylsulfanylpyridine (~6.[3]0) is comparable to 4-methylpyridine (5.98).[3][4] The sulfur atom acts as a resonance donor (+M), increasing electron density at the ring nitrogen, making it a stronger base and better nucleophile than unsubstituted pyridine.
Part 2: Synthetic Routes & Manufacturing
The synthesis of 4-ethylsulfanylpyridine relies on Nucleophilic Aromatic Substitution (
Protocol A: Thiolation of 4-Chloropyridine (Standard)
This method is preferred for scalability and yield.[3] The reaction proceeds via an addition-elimination mechanism (Meisenheimer complex intermediate).[3]
Reagents:
-
Substrate: 4-Chloropyridine hydrochloride (CAS: 7379-35-3)[3]
-
Nucleophile: Sodium ethanethiolate (NaSEt) (generated in situ from ethanethiol + NaH or NaOH)
-
Solvent: DMF or DMSO (Polar aprotic solvents accelerate
)
Step-by-Step Workflow:
-
Preparation: Dissolve ethanethiol (1.1 eq) in dry DMF under
atmosphere. -
Deprotonation: Add Sodium Hydride (1.2 eq, 60% in oil) portion-wise at 0°C. Stir until
evolution ceases. -
Addition: Add 4-Chloropyridine hydrochloride (1.0 eq) slowly to the thiolate solution.
-
Reaction: Heat to 80–100°C for 4–6 hours. Monitor by TLC/LC-MS.
-
Workup: Quench with water, extract into ethyl acetate. Wash organic layer with brine to remove DMF.[3]
-
Purification: Distillation under reduced pressure or flash chromatography (Hexane/EtOAc).[3]
DOT Diagram: Synthesis Workflow
Caption: Nucleophilic aromatic substitution pathway for the synthesis of 4-ethylsulfanylpyridine.
Part 3: Chemical Reactivity & Functionalization
The molecule possesses two distinct nucleophilic sites: the Pyridine Nitrogen (Hard) and the Thioether Sulfur (Soft) . Selectivity is achieved through reagent choice.[3]
Oxidation (Metabolic & Synthetic)
The sulfur atom is highly susceptible to oxidation, yielding sulfoxides (chiral) and sulfones.
-
Reagent:
-CPBA (1.0 eq for sulfoxide, 2.5 eq for sulfone) or . -
Utility: Sulfones are strong electron-withdrawing groups (-M), deactivating the pyridine ring.
N-Alkylation vs. S-Alkylation
-
N-Alkylation: Reaction with alkyl halides (e.g., MeI) typically occurs at the nitrogen to form pyridinium salts due to the higher basicity of the nitrogen lone pair compared to the sulfur.
-
S-Alkylation: Difficult to achieve without protecting the nitrogen or using soft electrophiles under specific conditions.[3]
DOT Diagram: Reactivity Map
Caption: Divergent reactivity pathways demonstrating N-selectivity in alkylation and S-selectivity in oxidation.[3]
Part 4: Applications in Medicinal Chemistry
Bioisosterism & Metabolic Liability[3]
-
Ether Replacement: The -SEt group serves as a lipophilic bioisostere for -OEt.[3] The C-S bond length (1.8 Å) is longer than C-O (1.4 Å), altering the spatial projection of the ethyl tail in binding pockets.
-
FMO Metabolism: Flavin-containing monooxygenases (FMOs) rapidly oxidize the sulfide to the sulfoxide.[3] This is a critical "soft spot" in drug design that can be exploited for prodrugs or blocked (via steric hindrance) to improve half-life.[3]
Ligand Design
In organometallic chemistry, 4-ethylsulfanylpyridine acts as a monodentate ligand. It binds metal centers (e.g., Pd, Pt) primarily through the nitrogen atom. The para-sulfur substituent electronically tunes the donor strength of the nitrogen without imposing steric bulk near the metal center.[3]
Part 5: Handling, Safety & Analytics
Safety Protocols:
-
Odor Control: Like most low-molecular-weight thioethers, this compound has a potent, disagreeable stench (garlic/skunk-like). Mandatory: Handle only in a high-efficiency fume hood. Bleach (NaOCl) solution should be kept ready to oxidize synthesis glassware and spills, neutralizing the odor.
-
Storage: Store under inert gas (
or Ar) at 2–8°C. The thioether is prone to slow air oxidation to the sulfoxide.[3]
Analytical Markers (Self-Validation):
-
1H NMR (CDCl3): Look for the characteristic ethyl triplet (~1.4 ppm) and quartet (~3.0 ppm).[3] The pyridine protons will appear as two doublets (AA'BB' system) around 7.1 ppm (H-3,5) and 8.4 ppm (H-2,6).
-
Mass Spectrometry: Parent ion
.[3]
References
-
Synthesis via S_NAr: Bauer, L. et al.[3] "The reaction of 4-chloropyridine with sodium ethanethiolate."[3] Journal of Organic Chemistry, 1965.[3] (Methodology validation for pyridine-thioethers).
-
pKa & Electronic Effects: Perrin, D. D. "Dissociation Constants of Organic Bases in Aqueous Solution." Butterworths, London, 1965. (Source for substituent effects on pyridine basicity).[3]
-
Metabolic Pathways: Cashman, J. R. "Structural requirements for the oxidation of 4-substituted pyridines by flavin-containing monooxygenase." Chemical Research in Toxicology, 1996.[3] Link
-
General Reactivity: Joule, J. A., & Mills, K. "Heterocyclic Chemistry."[3] 5th Ed. Wiley-Blackwell, 2010. (Authoritative text on pyridine reactivity).
-
CAS Verification: ChemicalBook / PubChem Database Entry for CAS 13669-34-6. Link
